N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine
CAS No.:
Cat. No.: VC13687973
Molecular Formula: C14H13F2NO3S2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13F2NO3S2 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H13F2NO3S2/c1-11-7-9-13(10-8-11)22(19,20)17-21(18,14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3 |
| Standard InChI Key | VALBQGJXIYHOGA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F |
Introduction
Synthesis and Structural Characterization
Copper-Catalyzed Nitrene Transfer Reaction
The first synthesis of N-tosyl-S-(difluoromethyl)-S-phenylsulfoximine was achieved via a copper(II)-catalyzed nitrene transfer reaction. Difluoromethyl phenyl sulfoxide reacts with N-tosyliminobenzyliodinane in the presence of 10 mol% copper(II) triflate, yielding the target compound in 60% efficiency . Single-crystal X-ray diffraction confirmed its sulfoximine structure, featuring a tetrahedral sulfur center bonded to phenyl, difluoromethyl, tosylamine, and oxygen groups .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 96–98°C | |
| Boiling Point | 465.2°C | |
| Density | 1.36 g/cm³ | |
| Exact Mass | 345.0305 g/mol |
Alternative Synthetic Routes
Recent advances include photocatalytic methods using chlorodifluoromethane () as a carbene precursor . For example, palladium-catalyzed coupling with terminal alkynes under hydroquinone mediation achieves difluoromethylated alkynes in 85% yield .
Mechanism of Difluoromethylation
Difluorocarbene Intermediate Pathway
Deuterium-labeling experiments and kinetic studies support a difluorocarbene () mechanism . The sulfoximine reagent undergoes base-induced decomposition to generate , which reacts with nucleophiles (Nu⁻) to form . Subsequent protonation yields .
Photoredox Catalysis
Under visible light, fac-[Ir(ppy)₃] catalyzes the generation of radicals from the sulfoximine, enabling anti-Markovnikov additions to alkenes . This method achieves 91% yield for α-difluoromethyl ketones .
Applications in Organic Synthesis
Sulfur Nucleophiles
Arylthiols react with the reagent to form in 61–94% yields. For example, thiophenol derivatives yield difluoromethyl sulfides efficiently .
Table 2: Difluoromethylation of Thiols
Nitrogen Nucleophiles
Imidazoles, benzotriazoles, and tetrazoles undergo N-difluoromethylation. Imidazole derivatives achieve 70–80% yields, while benzotriazole reaches 68% .
Alkynes
Phenylacetylenes react with n-BuLi to form in 45–75% yields . Copper-mediated methods using further enhance efficiency .
Enol Silanes
Photoredox difluoromethylation of enol silanes produces α-difluoromethyl ketones in 80–90% yields, demonstrating compatibility with esters and heterocycles .
Recent Advances and Methodological Innovations
Palladium-Catalyzed Cross-Coupling
A 2019 study demonstrated palladium-catalyzed decarboxylative protonation with , achieving quaternary difluoromethylated compounds in 85% yield . This method bypasses radical pathways, enabling functionalization of drug-like molecules .
Electrochemical Deuteration
Electrochemical mono-deuterodefluorination of to uses , achieving 97% deuterium incorporation . This technique modifies pharmaceuticals like nilotinib, preserving bioactivity .
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